molecular formula C10H16N2O B183804 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol CAS No. 893615-23-1

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol

Cat. No.: B183804
CAS No.: 893615-23-1
M. Wt: 180.25 g/mol
InChI Key: ZYKZTDZNOFYWTF-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. This compound has garnered significant attention in scientific research due to its diverse range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with pyridine-3-carbaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, its interaction with biological molecules can modulate enzyme activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the pyridine ring, making it less versatile in forming coordination complexes.

    2-Aminomethylpyridine: Contains the pyridine ring but lacks the alcohol group, limiting its reactivity in certain chemical reactions.

Uniqueness

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is unique due to its combination of a pyridine ring and an alcohol group, allowing it to participate in a wide range of chemical reactions and form stable coordination complexes .

Properties

IUPAC Name

2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKZTDZNOFYWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359412
Record name 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893615-23-1
Record name 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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